molecular formula C11H14Cl2N2O B14698677 4-(Bis(2-chloroethyl)amino)benzaldehyde oxime CAS No. 18237-77-9

4-(Bis(2-chloroethyl)amino)benzaldehyde oxime

Katalognummer: B14698677
CAS-Nummer: 18237-77-9
Molekulargewicht: 261.14 g/mol
InChI-Schlüssel: FXVFBBQKGSWGPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bis(2-chloroethyl)amino)benzaldehyde oxime is a chemical compound with the molecular formula C11H13Cl2NO. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzaldehyde group substituted with a bis(2-chloroethyl)amino group and an oxime functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis(2-chloroethyl)amino)benzaldehyde oxime typically involves the reaction of 4-(Bis(2-chloroethyl)amino)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, to facilitate the formation of the oxime group. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bis(2-chloroethyl)amino)benzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Bis(2-chloroethyl)amino)benzaldehyde oxime has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Wirkmechanismus

The mechanism of action of 4-(Bis(2-chloroethyl)amino)benzaldehyde oxime involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of essential cellular processes. The oxime group can also participate in redox reactions, contributing to the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Bis(2-chloroethyl)amino)benzaldehyde: Similar structure but lacks the oxime group.

    Bis(2-chloroethyl)amine: Contains the bis(2-chloroethyl)amino group but lacks the benzaldehyde and oxime groups.

    4-(Bis(2-hydroxyethyl)amino)benzaldehyde: Similar structure with hydroxyethyl groups instead of chloroethyl groups.

Uniqueness

4-(Bis(2-chloroethyl)amino)benzaldehyde oxime is unique due to the presence of both the bis(2-chloroethyl)amino group and the oxime group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

18237-77-9

Molekularformel

C11H14Cl2N2O

Molekulargewicht

261.14 g/mol

IUPAC-Name

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C11H14Cl2N2O/c12-5-7-15(8-6-13)11-3-1-10(2-4-11)9-14-16/h1-4,9,16H,5-8H2

InChI-Schlüssel

FXVFBBQKGSWGPW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=NO)N(CCCl)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.